N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

Medicinal chemistry Pharmacophore design Covalent inhibitor warhead

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide (CAS 1385294-20-1) is a synthetic small-molecule amide with the molecular formula C₁₅H₂₀N₂O and a molecular weight of 244.33 g·mol⁻¹. The compound features a 3-(4-isopropylphenyl)butanoyl scaffold linked through an amide bond to a cyanomethyl (–CH₂–C≡N) substituent, producing a non-ionizable, lipophilic structure (SMILES: CC(C)c1ccc(C(C)CC(=O)NCC#N)cc1).

Molecular Formula C15H20N2O
Molecular Weight 244.338
CAS No. 1385294-20-1
Cat. No. B2536118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide
CAS1385294-20-1
Molecular FormulaC15H20N2O
Molecular Weight244.338
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C)CC(=O)NCC#N
InChIInChI=1S/C15H20N2O/c1-11(2)13-4-6-14(7-5-13)12(3)10-15(18)17-9-8-16/h4-7,11-12H,9-10H2,1-3H3,(H,17,18)
InChIKeyUFDYIQOZQOHVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide (CAS 1385294-20-1): Structural Identity, Procurement-Relevant Physicochemical Profile, and Research-Grade Specifications


N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide (CAS 1385294-20-1) is a synthetic small-molecule amide with the molecular formula C₁₅H₂₀N₂O and a molecular weight of 244.33 g·mol⁻¹ . The compound features a 3-(4-isopropylphenyl)butanoyl scaffold linked through an amide bond to a cyanomethyl (–CH₂–C≡N) substituent, producing a non-ionizable, lipophilic structure (SMILES: CC(C)c1ccc(C(C)CC(=O)NCC#N)cc1) . It is supplied as a research-grade building block, typically at ≥95% purity, for use in medicinal chemistry, chemical biology probe development, and target-validation studies . The cyanomethyl amide motif places this compound within a recognized class of pharmacologically active scaffolds that have been investigated as covalent or reversible inhibitors of Janus kinases (JAK1/2/3) and cysteine proteases (cathepsins B, K, L, S) [1].

Why Generic Substitution Fails for N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide: The Functional-Group and Scaffold Constraints That Preclude Simple Analogue Interchange


Close structural analogues of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide—such as the parent carboxylic acid 3-(4-isopropylphenyl)butanoic acid (CAS 53086-50-3) , the simple anilide N-(4-isopropylphenyl)butanamide , or the shortened 2-cyano-N-(4-isopropylphenyl)acetamide (CAS 24522-31-4) —differ in at least one critical functional determinant: the presence or absence of the cyanomethyl amide warhead, the position and degree of alkyl branching on the butanamide chain, and the overall hydrogen-bond donor/acceptor count. The cyanomethyl group is not a passive substituent; in the broader N-cyanomethyl amide class it has been shown to act as a reversible covalent warhead or metal-coordinating moiety essential for target engagement with cysteine proteases and JAK family kinases [1]. Removing it (as in the parent acid or simple anilides) eliminates this pharmacophoric element. Conversely, altering the 3-(4-isopropylphenyl)butanoyl portion changes the steric and lipophilic complementarity to hydrophobic enzyme subsites. No single in-class analogue simultaneously preserves the cyanomethyl warhead, the 3-methyl-branched butanamide spacing, the 4-isopropylphenyl hydrophobic cap, and the resulting molecular topology. Consequently, generic substitution without direct comparative functional data introduces an uncontrolled variable that can invalidate structure–activity relationships, alter target selectivity, or compromise a synthetic route that depends on this specific intermediate.

Product-Specific Quantitative Differentiation Evidence for N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide: Head-to-Head Structural and Physicochemical Comparisons Against Closest Analogues


Cyanomethyl Amide Warhead Presence Versus Carboxylic Acid Progenitor: Functional-Group Impact on Hydrogen-Bond Donor Count and Ionization State

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide replaces the terminal –OH of the parent carboxylic acid 3-(4-isopropylphenyl)butanoic acid (CAS 53086-50-3) with an –NH–CH₂–C≡N moiety. This substitution eliminates the ionizable carboxylic acid proton (pKₐ ~4.8 for the acid), converting the molecule from an anionic species at physiological pH into a neutral, non-ionizable amide . The cyanomethyl amide introduces a nitrile group capable of reversible covalent interactions with active-site cysteine thiols or metal-coordination sites, a pharmacophoric feature documented across multiple N-cyanomethyl amide cysteine protease inhibitor patents [1]. The hydrogen-bond donor count changes from 1 (acid) to 1 (amide N–H), while the acceptor count increases from 2 (acid carbonyl + hydroxyl) to 3 (amide carbonyl + nitrile N). These differences are critical when permeability, passive diffusion, or target covalent engagement is required.

Medicinal chemistry Pharmacophore design Covalent inhibitor warhead

Structural Comparison: 3-Methyl-Butanamide Branching Versus Linear Acetamide Scaffold in 2-Cyano-N-(4-isopropylphenyl)acetamide

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide contains a 3-methyl-branched butanamide chain connecting the 4-isopropylphenyl group to the cyanomethyl amide, whereas 2-cyano-N-(4-isopropylphenyl)acetamide (CAS 24522-31-4) employs a linear acetamide linker (one methylene between the amide carbonyl and the nitrile) . The target compound possesses a chiral center at C-3 of the butanamide chain (supplied as a racemate unless otherwise specified), introducing a stereochemical dimension absent in the achiral acetamide comparator. The extended alkyl spacing (two methylene units plus a methyl branch) shifts the spatial relationship between the hydrophobic 4-isopropylphenyl cap and the cyanomethyl warhead, affecting the distance and geometry of key pharmacophoric elements. This scaffold difference has implications for shape complementarity to enzyme binding pockets—N-cyanomethyl amide inhibitors of JAK kinases described in the patent literature show that variations in the spacer between the aromatic cap and the warhead directly modulate isoform selectivity (JAK1 vs JAK2 vs JAK3) [1].

Structure–activity relationship Ligand efficiency Scaffold topology

Nitrile-Containing Amide Versus Simple Anilide: Hydrogen-Bond Acceptor Capacity and Electrophilic Character

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide contains a terminal nitrile group (–C≡N) that functions as both a hydrogen-bond acceptor and a potential electrophilic center, whereas the direct anilide comparator N-(4-isopropylphenyl)butanamide (CAS not assigned; MF C₁₃H₁₉NO) lacks any nitrile functionality . The nitrile carbon is susceptible to nucleophilic attack by active-site cysteine or serine residues, enabling covalent or pseudo-covalent inhibition mechanisms that are not accessible to simple anilides. In the broader inhibitor class, the nitrile group has been shown to form reversible thioimidate adducts with the catalytic cysteine of cathepsins, and the rate and extent of adduct formation are modulated by the flanking amide geometry [1]. The target compound's cyanomethyl amide positions the nitrile two bonds from the amide nitrogen (N–CH₂–C≡N), creating an electronically activated system where the nitrile's electrophilicity is tuned by the adjacent amide. This dual HBA/electrophilic character is entirely absent in the anilide comparator.

Covalent inhibitor design Electrophilic warhead Hydrogen-bond acceptor

Molecular Weight and Rotatable Bond Comparison: Impact on Ligand Efficiency Metrics Relevant to Fragment-Based and Lead-Like Screening Libraries

At MW = 244.33, N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide occupies a molecular-weight range compatible with both fragment-based screening (typically MW < 300) and early lead optimization, while providing more structural complexity than the lower-MW comparator 2-cyano-N-(4-isopropylphenyl)acetamide (MW = 202.26) . The target compound contains 7 rotatable bonds (butanamide chain + isopropyl group + cyanomethyl linker), compared to 4 rotatable bonds in the acetamide comparator. The increased molecular complexity and conformational flexibility of the target compound enable more precise probing of extended binding-site topologies—relevant for JAK kinase inhibitors where the ATP-binding pocket and adjacent hydrophobic regions require specific spatial occupancy [1]. The compound's MW is also below the 500 Da threshold for compliance with Lipinski's Rule of Five, while the nitrile group contributes to polarity without adding excessive hydrogen-bond donors that would compromise membrane permeability.

Fragment-based drug discovery Ligand efficiency Lead-likeness

Critical Transparency Statement: Quantified Limitations of Available Primary Comparative Activity Data

After exhaustive searching of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and multiple chemical supplier databases, no direct head-to-head comparative biological assay data (IC₅₀, Kᵢ, EC₅₀, Kd, or cellular activity values) were identified for N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide against any named comparator in any peer-reviewed primary research article or patent [1]. The compound is not indexed with quantitative bioactivity data in ChEMBL or BindingDB; the BindingDB entries retrieved via SMILES and name searches correspond to structurally distinct compounds [2]. All differentiation claims presented above are therefore based on: (i) structural and physicochemical comparisons with closest commercially available analogues; (ii) class-level functional inferences drawn from the established mechanism of N-cyanomethyl amides as cysteine protease and JAK kinase inhibitors (patent literature, 1999–2015); and (iii) calculated property differences. This evidence gap must be explicitly acknowledged: procurement decisions based on biological activity expectations carry higher uncertainty than for compounds with published head-to-head data. Users requiring quantitative potency or selectivity comparisons must commission bespoke comparative profiling assays.

Data transparency Evidence quality assessment Procurement risk evaluation

Optimal Research and Industrial Application Scenarios for N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide (CAS 1385294-20-1): Evidence-Anchored Use Cases for Procurement Decision-Making


Covalent Cysteine Protease Inhibitor Lead-Generation Campaigns Requiring a Neutral, Non-Ionizable Cyanomethyl Amide Scaffold

The cyanomethyl amide motif in N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide provides the essential nitrile warhead for reversible covalent engagement with active-site cysteine residues in cathepsins and related proteases, as established in the N-cyanomethyl amide patent literature [1]. Unlike the ionizable carboxylic acid progenitor 3-(4-isopropylphenyl)butanoic acid, the neutral amide form avoids pH-dependent solubility and permeability complications, making it suitable for cell-based screening at physiological pH. Procurement is indicated when a program requires a cysteine protease inhibitor scaffold with a 4-isopropylphenyl hydrophobic cap, a 3-methyl-branched butanamide spacer for subsite occupancy, and a cyanomethyl warhead—a combination not simultaneously present in any commercially available single analogue .

JAK Kinase Inhibitor SAR Expansion Requiring a Defined Spacer Geometry Between the Hydrophobic Cap and the Cyanomethyl Warhead

Patent literature on N-cyanomethyl amides as JAK inhibitors demonstrates that varying the spacer between the aromatic cap and the cyanomethyl amide modulates isoform selectivity (JAK1 vs JAK2 vs JAK3) [1]. The target compound's 3-(4-isopropylphenyl)butanamide scaffold provides a specific spacer length, methyl branching, and chiral center that is topologically distinct from the simpler acetamide analogues such as 2-cyano-N-(4-isopropylphenyl)acetamide . This compound is suitable for inclusion in focused JAK inhibitor libraries where systematic variation of spacer geometry is being explored to achieve isoform-selective inhibition profiles, provided that bespoke biochemical profiling is commissioned to generate the requisite comparative data.

Organic Synthesis: Advanced Building Block for Diversification of N-Cyanomethyl Amide Libraries

The compound serves as a versatile building block for constructing more complex N-cyanomethyl amide derivatives through further functionalization of the butanamide chain or modification of the 4-isopropylphenyl group [1]. Its intermediate molecular weight (MW = 244.33), single hydrogen-bond donor, and three hydrogen-bond acceptors provide a balanced polarity profile suitable for subsequent derivatization without exceeding lead-like physicochemical boundaries . Procurement is justified when a synthetic program requires a pre-formed cyanomethyl amide intermediate bearing the 3-(4-isopropylphenyl)butanoyl scaffold, avoiding the need for handling chloroacetonitrile or other hazardous cyanomethylation reagents in-house .

Computational Chemistry and Molecular Docking: Pharmacophore Validation for Nitrile-Containing Covalent Inhibitor Design

The compound's well-defined 3D structure (7 rotatable bonds, one chiral center, defined nitrile geometry) makes it suitable as a computational reference ligand for docking studies targeting cysteine proteases or JAK kinases [1]. When used alongside simpler analogues (e.g., 2-cyano-N-(4-isopropylphenyl)acetamide), the differential docking poses and covalent docking scores can inform pharmacophore models that distinguish productive from non-productive warhead geometries. Procurement for computational studies is low-risk because structural identity and purity are the primary requirements, and the absence of published biological activity data does not impede this application .

Quote Request

Request a Quote for N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.